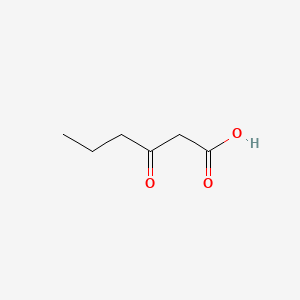

3-Oxohexansäure

Übersicht

Beschreibung

3-Oxohexanoic acid: is an organic compound with the molecular formula C6H10O3 It is a beta-keto acid, meaning it contains a ketone group (C=O) at the third carbon atom from the carboxyl group (COOH)

Wissenschaftliche Forschungsanwendungen

3-Oxohexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: It serves as a precursor in the biosynthesis of various biomolecules, including fatty acids and polyketides.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

Target of Action

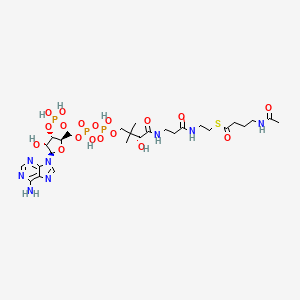

The primary target of 3-Oxohexanoic acid is the fatty acid synthases . These enzymes are responsible for the synthesis of fatty acids from acetyl-CoA and malonyl-CoA precursors . The fatty acid synthases interact with 3-Oxohexanoic acid to facilitate its role in fatty acid biosynthesis .

Mode of Action

3-Oxohexanoic acid is formed by the action of fatty acid synthases from acetyl-CoA and malonyl-CoA precursors . Specifically, it is the product of a reaction between malonic acid and three enzymes: beta-ketoacyl-acyl-carrier-protein synthase, fatty-acid Synthase, and beta-ketoacyl-acyl-carrier-protein synthase II . This interaction results in the formation of 3-Oxohexanoic acid, which plays a crucial role in fatty acid biosynthesis .

Biochemical Pathways

3-Oxohexanoic acid is involved in the fatty acid biosynthesis pathway . This pathway is essential for the production of fatty acids, which are vital components of cell membranes and are also used for energy storage. The formation of 3-Oxohexanoic acid in this pathway affects the production of fatty acids and, consequently, the overall lipid metabolism within the cell .

Pharmacokinetics

Its water solubility is predicted to be 339 mg/mL , which may influence its bioavailability and distribution within the body.

Result of Action

The primary molecular effect of 3-Oxohexanoic acid’s action is the production of fatty acids through the fatty acid biosynthesis pathway . This leads to changes in the cellular lipid profile, which can affect various cellular processes, including membrane fluidity and signal transduction .

Biochemische Analyse

Biochemical Properties

3-Oxohexanoic acid plays a significant role in biochemical reactions, particularly in the fatty acid biosynthesis pathway. It interacts with various enzymes and proteins, including those involved in the synthesis and degradation of fatty acids. One of the key enzymes it interacts with is 3-oxoacyl-[acyl-carrier-protein] reductase, which catalyzes the reduction of 3-oxohexanoic acid to 3-hydroxyhexanoic acid. This interaction is crucial for the continuation of the fatty acid elongation cycle .

Cellular Effects

3-Oxohexanoic acid influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism, thereby influencing the overall metabolic state of the cell. Additionally, 3-oxohexanoic acid can modulate cell signaling pathways that are critical for cell growth and differentiation .

Molecular Mechanism

At the molecular level, 3-oxohexanoic acid exerts its effects through various binding interactions with biomolecules. It acts as a substrate for enzymes involved in fatty acid metabolism, such as 3-oxoacyl-[acyl-carrier-protein] reductase. This enzyme catalyzes the reduction of 3-oxohexanoic acid, facilitating its incorporation into longer fatty acid chains. Additionally, 3-oxohexanoic acid can influence gene expression by acting as a signaling molecule that modulates transcription factors involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-oxohexanoic acid can change over time due to its stability and degradation properties. Studies have shown that 3-oxohexanoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to 3-oxohexanoic acid has been observed to affect cellular function, including alterations in lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 3-oxohexanoic acid vary with different dosages in animal models. At low doses, it has been shown to positively influence lipid metabolism and energy homeostasis. At high doses, 3-oxohexanoic acid can exhibit toxic effects, including disruptions in cellular metabolism and potential oxidative stress. These adverse effects highlight the importance of dosage regulation in experimental settings .

Metabolic Pathways

3-Oxohexanoic acid is involved in the fatty acid biosynthesis pathway, where it serves as an intermediate in the elongation of fatty acid chains. It interacts with enzymes such as 3-oxoacyl-[acyl-carrier-protein] reductase, which catalyzes its reduction to 3-hydroxyhexanoic acid. This reduction is a critical step in the synthesis of longer-chain fatty acids, which are essential for various cellular functions .

Transport and Distribution

Within cells, 3-oxohexanoic acid is transported and distributed through various mechanisms. It can be transported across cellular membranes by specific transporters and binding proteins. Once inside the cell, 3-oxohexanoic acid can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it participates in metabolic processes. The distribution of 3-oxohexanoic acid within tissues can also be influenced by its interactions with lipid-binding proteins .

Subcellular Localization

3-Oxohexanoic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the mitochondria, 3-oxohexanoic acid participates in fatty acid metabolism, contributing to the synthesis of essential lipids and energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Oxohexanoic acid can be synthesized through several methods, including:

Alkylation of Enolate Ions: This method involves the formation of an enolate ion from a beta-keto ester, followed by alkylation and subsequent hydrolysis.

Oxidation of Hexanoic Acid: Another method involves the oxidation of hexanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 3-oxohexanoic acid typically involves large-scale synthesis using the alkylation of enolate ions due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

3-Oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce dicarboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield 3-hydroxyhexanoic acid.

Substitution: The alpha-hydrogen atoms adjacent to the ketone group are acidic and can be substituted with various electrophiles in the presence of a base.

Decarboxylation: Upon heating, 3-oxohexanoic acid can undergo decarboxylation to form pentanone.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and alkyl halides for substitution reactions.

Vergleich Mit ähnlichen Verbindungen

3-Oxohexanoic acid can be compared with other beta-keto acids such as:

3-Oxobutanoic acid:

3-Oxopentanoic acid: Similar in structure but with one less carbon atom.

3-Oxoheptanoic acid: Similar in structure but with one more carbon atom.

The uniqueness of 3-oxohexanoic acid lies in its specific chain length and the position of the ketone group, which influence its reactivity and applications .

Eigenschaften

IUPAC Name |

3-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCLDNALSPBWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331429 | |

| Record name | 3-Oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxohexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4380-91-0 | |

| Record name | 3-Oxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4380-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ketohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004380910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-KETOHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE57VKD6VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Oxohexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-oxohexanoic acid in biological systems?

A: 3-oxohexanoic acid, often found as 2-ethyl-3-oxohexanoic acid, is a key metabolite of 2-ethylhexanoic acid (2-EHA) in humans. [] 2-EHA itself is a significant metabolite of certain phthalates, compounds widely used in plastics manufacturing. [] Understanding the metabolic fate of 2-EHA, and thus the role of 3-oxohexanoic acid, is crucial due to the widespread exposure to phthalates and their potential health effects.

Q2: How is 3-oxohexanoic acid formed in biological systems?

A: Research suggests that Penicillium roqueforti, a fungus found in blue cheese, produces 2-pentanone from hexanoic acid through a process resembling β-oxidation. [] This pathway might also be relevant in humans for the production of 2-pentanone, a methylketone whose levels increase during fasting. [] While the exact mechanism in humans requires further investigation, the fungal model provides valuable insights into potential metabolic routes.

Q3: Why was there confusion regarding the major urinary metabolite of 2-ethylhexanoic acid in previous studies?

A: Earlier studies incorrectly identified 4-heptanone as the primary metabolite of 2-ethylhexanoic acid. [] This error stemmed from the decarboxylation of the actual major metabolite, 3-oxo-2-ethylhexanoic acid (3-oxo-2-EHA), during analysis without immediate methylation of the urine extract. [] This highlights the importance of appropriate sample preparation techniques for accurate metabolite identification.

Q4: What are the implications of using (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid in organic synthesis?

A: This particular molecule serves as a crucial building block in synthesizing derivatives of didemnins, a family of marine natural products exhibiting antineoplastic activity. [] Developing efficient synthetic routes for these derivatives, like those employing protected forms of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, is essential for exploring their therapeutic potential. []

Q5: What novel synthetic approaches have been explored for incorporating (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid into more complex molecules?

A: Copper(I)-promoted condensation reactions have shown promise in linking α-amino acids, like leucine, with β-keto thioesters derived from (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid. [, ] This method offers a controlled approach to creating peptide-like structures containing this specific building block, potentially leading to new molecules with interesting biological properties.

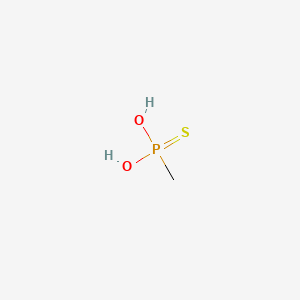

Q6: How can we analyze 2-ethylhexanoic acid and its metabolites like 3-oxo-2-ethylhexanoic acid in biological samples?

A: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to simultaneously analyze 2-ethylhexanoic acid and its metabolites, including 2-ethyl-3-hydroxyhexanoic acid and 3-oxo-2-ethylhexanoic acid, in urine samples. [] This method allows for the quantification of these compounds, providing valuable data for studying exposure and metabolism of 2-ethylhexanoic acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1215445.png)